

Methyl 2-(3-acetylphenyl)benzoate structural formula and analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-(3-acetylphenyl)benzoate

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An In-depth Technical Guide to Methyl 2-(3-acetylphenyl)benzoate

This technical guide provides a comprehensive analysis of **Methyl 2-(3-acetylphenyl)benzoate**, a novel aromatic ester with potential applications in pharmaceutical and materials science. This document outlines its structural formula, predicted analytical data, a proposed synthesis protocol, and a logical workflow for its characterization.

Structural Formula and Chemical Identity

Methyl 2-(3-acetylphenyl)benzoate is an organic compound with the molecular formula $C_{16}H_{14}O_3$. Its structure consists of a methyl benzoate core with a 3-acetylphenyl substituent at the 2-position of the benzoate ring.

Systematic IUPAC Name: **Methyl 2-(3-acetylphenyl)benzoate**

Chemical Structure:

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(Note: An illustrative structure is provided as direct experimental data is not available in public literature.)

Predicted Physicochemical and Spectroscopic Data

The following tables summarize the predicted physicochemical and spectroscopic data for **Methyl 2-(3-acetylphenyl)benzoate**. These predictions are based on the analysis of structurally similar compounds, including isomers such as 2-Acetylphenyl benzoate and (3-acetylphenyl) benzoate[1][2].

Table 1: Predicted Physicochemical Properties

Property	Predicted Value
Molecular Formula	C ₁₆ H ₁₄ O ₃
Molecular Weight	254.28 g/mol
Appearance	Colorless to pale yellow liquid or solid
Boiling Point	> 400 °C
Density	~1.2 g/cm ³

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.10 - 7.90	m	2H	Aromatic H
~7.70 - 7.40	m	6H	Aromatic H
~3.70	s	3H	-OCH ₃
~2.60	s	3H	-COCH ₃

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~197	C=O (ketone)
~167	C=O (ester)
~140 - 125	Aromatic C
~52	-OCH ₃
~27	-COCH ₃

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Vibration
~3060	Aromatic C-H stretch
~2950	Aliphatic C-H stretch
~1720	C=O stretch (ester)
~1685	C=O stretch (ketone)
~1600, 1480	Aromatic C=C stretch
~1270, 1120	C-O stretch (ester)

Table 5: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
254	[M] ⁺ (Molecular ion)
223	[M - OCH ₃] ⁺
195	[M - COOCH ₃] ⁺
121	[C ₆ H ₅ CO] ⁺
105	[C ₆ H ₅ CO] ⁺
77	[C ₆ H ₅] ⁺
43	[CH ₃ CO] ⁺

Experimental Protocols

The following section details a proposed experimental protocol for the synthesis and analysis of **Methyl 2-(3-acetylphenyl)benzoate**.

Synthesis of Methyl 2-(3-acetylphenyl)benzoate via Suzuki Coupling

This proposed synthesis involves a Suzuki coupling reaction between methyl 2-bromobenzoate and 3-acetylphenylboronic acid.

Materials:

- Methyl 2-bromobenzoate
- 3-Acetylphenylboronic acid
- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃)
- Potassium carbonate (K₂CO₃)
- Toluene

- Ethanol
- Water
- Anhydrous magnesium sulfate (MgSO_4)
- Ethyl acetate
- Hexane

Procedure:

- To a round-bottom flask, add methyl 2-bromobenzoate (1.0 eq), 3-acetylphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
- Add a 3:1 mixture of toluene and ethanol to the flask.
- Add an aqueous solution of potassium carbonate (2.0 M, 2.0 eq).
- Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Add water and extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **Methyl 2-(3-acetylphenyl)benzoate**.

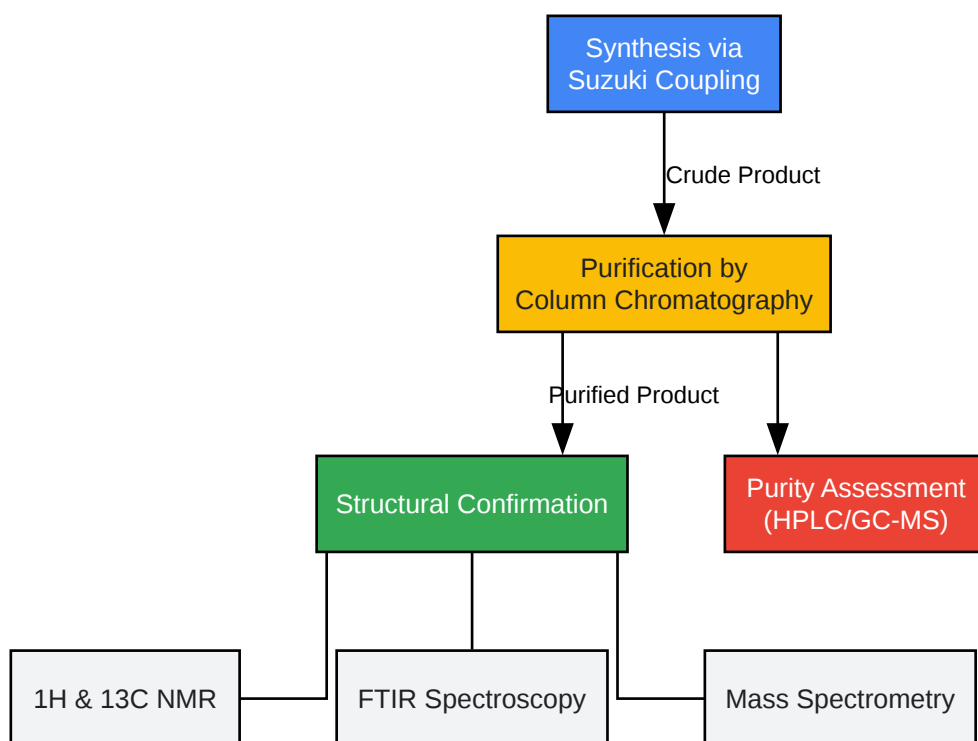
Analytical Characterization

The purified product should be characterized by the following analytical techniques to confirm its identity and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra should be recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent. The resulting spectra should be compared with the predicted data in Tables 2 and 3.
- Infrared (IR) Spectroscopy: An IR spectrum should be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The characteristic absorption bands should be compared with the predicted values in Table 4.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular weight and elemental composition of the synthesized compound. The fragmentation pattern should be analyzed and compared with the predicted data in Table 5.
- Purity Analysis: The purity of the final compound can be determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the synthesis and characterization of **Methyl 2-(3-acetylphenyl)benzoate**.



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Caption: Synthesis and Analysis Workflow.

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References

- 1. 2-Acetylphenyl benzoate | lookchem [lookchem.com]
- 2. 3-Acetylphenyl benzoate | C₁₅H₁₂O₃ | CID 266111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methyl 2-(3-acetylphenyl)benzoate structural formula and analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7959640#methyl-2-3-acetylphenyl-benzoate-structural-formula-and-analysis]

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Phone: (601) 213-4426

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